molecular formula C34H62O2 B13776455 1,4-Benzenediol, bis(1-methyltridecyl)- CAS No. 142619-57-6

1,4-Benzenediol, bis(1-methyltridecyl)-

Cat. No.: B13776455
CAS No.: 142619-57-6
M. Wt: 502.9 g/mol
InChI Key: BRBROBKGYBWGSF-UHFFFAOYSA-N
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Description

1,4-Benzenediol, bis(1-methyltridecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of hydroquinone This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with long alkyl chains (1-methyltridecyl) substituting at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- typically involves the alkylation of hydroquinone. One common method includes the reaction of hydroquinone with 1-methyltridecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, bis(1-methyltridecyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The compound can be reduced back to hydroquinone derivatives.

    Substitution: The alkyl chains can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Regeneration of hydroquinone derivatives.

    Substitution: Various substituted hydroquinone derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzenediol, bis(1-methyltridecyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, bis(1-methyltridecyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. The long alkyl chains may also affect the compound’s solubility and interaction with lipid membranes, potentially altering its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxybenzene (Hydroquinone): The parent compound with similar redox properties but without the long alkyl chains.

    1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with different substitution patterns.

    1,3-Dihydroxybenzene (Resorcinol): A meta-isomer with distinct chemical behavior.

Uniqueness

1,4-Benzenediol, bis(1-methyltridecyl)- is unique due to its long alkyl chains, which impart different physical and chemical properties compared to its simpler counterparts. These modifications can enhance its solubility in non-polar solvents and potentially alter its biological activity, making it a valuable compound for various applications.

Properties

CAS No.

142619-57-6

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,5-di(tetradecan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3

InChI Key

BRBROBKGYBWGSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O

Origin of Product

United States

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